molecular formula C19H28N4O B4562534 2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide

2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide

Cat. No.: B4562534
M. Wt: 328.5 g/mol
InChI Key: XGYHOSNZNRHYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a piperidine moiety

Scientific Research Applications

Synthesis and Receptor Antagonism

  • A series of novel benzimidazoles were synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. This research underscores the structure-activity relationship (SAR) by modifying the piperidine and benzimidazole moieties, demonstrating a significant potential for therapeutic applications in obesity management (Zarrinmayeh et al., 1998).

Corrosion Inhibition

  • Benzimidazole derivatives have been studied for their role as corrosion inhibitors, particularly for steel in acidic environments. The study indicates these compounds' effectiveness in preventing corrosion, showcasing their potential in industrial applications to enhance material longevity (Yadav et al., 2016).

Anticonvulsant Agents

  • Research into hybrid molecules combining features of known antiepileptic drugs with benzimidazole and piperidine moieties has shown promising results as potential new anticonvulsant agents. This indicates the compound's versatility in contributing to the development of new therapies for epilepsy (Kamiński et al., 2015).

Antihistaminic Activity

  • A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were prepared and tested for H1-antihistaminic activity, both in vitro and in vivo. This work supports the compound's potential use in developing new antihistaminic agents, which could contribute to more effective treatments for allergic reactions (Iemura et al., 1986).

Antisecretory Activity

  • Studies on N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, including benzimidazole derivatives, have shown significant antisecretory activity against histamine-induced gastric acid secretion. This research opens avenues for developing new antiulcer agents with enhanced efficacy and potentially fewer side effects (Ueda et al., 1991).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis

Properties

IUPAC Name

2-methyl-N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-13(2)19(24)20-15-5-6-17-16(11-15)21-18(22(17)4)12-23-9-7-14(3)8-10-23/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYHOSNZNRHYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide
Reactant of Route 2
2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide
Reactant of Route 3
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2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide
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2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide
Reactant of Route 5
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2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide
Reactant of Route 6
Reactant of Route 6
2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide

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